
FPR-A14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FPR-A14 is a potent formyl peptide receptor agonist. It is known for its ability to activate neutrophil calcium mobilization and chemotaxis, with effective concentration values of 630 nanomolar and 42 nanomolar, respectively . This compound also induces cell differentiation, making it a valuable tool in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FPR-A14 involves the reaction of 1,3-benzodioxolane-5-carboxylic acid with 4’-benzyloxy-3’-methoxybenzylidene hydrazide . The reaction typically occurs under controlled conditions to ensure high purity and yield. The compound is then purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and efficiency. The compound is stored at -20°C for long-term stability .
化学反応の分析
Types of Reactions
FPR-A14 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
FPR-A14 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in cell biology to study neutrophil activation and chemotaxis.
Medicine: Investigated for its potential therapeutic applications in treating diseases involving neutrophil dysfunction.
Industry: Utilized in the development of new drugs and therapeutic agents targeting formyl peptide receptors.
作用機序
FPR-A14 exerts its effects by binding to formyl peptide receptors on the surface of neutrophils. This binding activates intracellular signaling pathways, leading to calcium mobilization and chemotaxis . The compound also induces cell differentiation by modulating specific molecular targets and pathways involved in cell growth and development .
類似化合物との比較
Similar Compounds
FPR-A13: Another formyl peptide receptor agonist with similar properties but different potency and efficacy.
FPR-A15: A related compound with distinct chemical structure and biological activity.
Uniqueness of FPR-A14
This compound is unique due to its high potency and efficacy in activating neutrophil calcium mobilization and chemotaxis. Its ability to induce cell differentiation at low concentrations makes it a valuable tool in scientific research .
特性
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-27-21-11-17(7-9-19(21)28-14-16-5-3-2-4-6-16)13-24-25-23(26)18-8-10-20-22(12-18)30-15-29-20/h2-13H,14-15H2,1H3,(H,25,26)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOKADSYVZOTTL-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
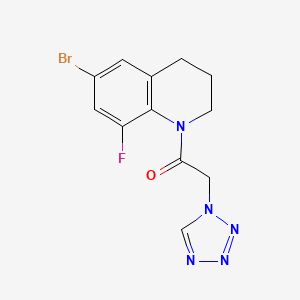
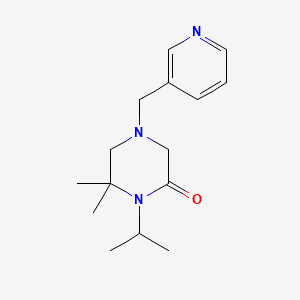
![2-(2,3-dihydroindol-1-yl)-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]acetamide](/img/structure/B7650800.png)
![1-[(1R,2S)-2-cyclohexylcyclopropyl]-3-(pyridin-4-ylmethyl)urea](/img/structure/B7650813.png)

![(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B7650831.png)
![N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B7650842.png)
![{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B7650844.png)
![2-methyl-N-[4-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7650845.png)
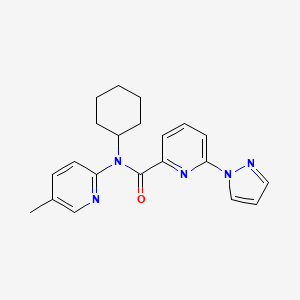
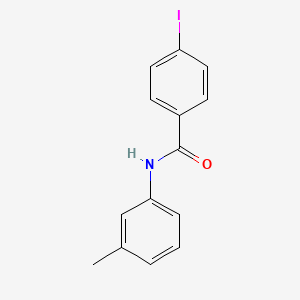
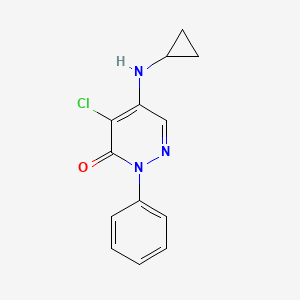
![N-(2,4-dimethylphenyl)-2-[(2E)-2-[(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylidene]hydrazinyl]-5-nitrobenzenesulfonamide](/img/structure/B7650872.png)
![3-methoxy-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide](/img/structure/B7650878.png)
